

A Comprehensive Technical Guide to 2-Bromo-beclomethasone dipropionate

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Compound of Interest

Compound Name: 2-Bromo-beclomethasone
dipropionate

Cat. No.: B602093

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CAS Number: 1204582-47-7

This technical guide provides an in-depth overview of **2-Bromo-beclomethasone dipropionate**, a halogenated derivative of the synthetic corticosteroid, beclomethasone dipropionate. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry.

Chemical and Physical Properties

2-Bromo-beclomethasone dipropionate is primarily known as an impurity and a reference standard for beclomethasone dipropionate, a widely used anti-inflammatory agent.^{[1][2]} The introduction of a bromine atom at the C-2 position of the steroid's A-ring influences its physicochemical properties and is a subject of interest in advanced steroid chemical research.^[3]

Quantitative Data Summary

The key quantitative data for **2-Bromo-beclomethasone dipropionate** are summarized in the tables below.

Identifier	Value	Reference
CAS Number	1204582-47-7	[2] [4] [5] [6]
Molecular Formula	C28H36BrClO7	[2] [4]
Molecular Weight	599.94 g/mol	[2] [4]

Physical Property	Value	Reference
Melting Point	217-218 °C	[2]
Appearance	White to Off-White Crystalline Powder	[4]

Elemental Analysis	Calculated (%)	Found (%)	Reference
Carbon (C)	56.19	56.03	[1]
Hydrogen (H)	6.02	6.12	[1]
Bromine (Br)	13.21	12.97	[1]
Chlorine (Cl)	5.85	5.76	[1]

Crystallographic Data	Value	Reference
Crystal System	Monoclinic	[1]
Space Group	P21	[1]
a	12.0999 (3) Å	[1]
b	13.8673 (3) Å	[1]
c	16.7971 (4) Å	[1]
β	90.106 (1)°	[1]
Volume (V)	2818.4 (1) Å ³	[1]
Z	4	[1]

Mechanism of Action

Specific mechanistic studies on **2-Bromo-beclomethasone dipropionate** are not extensively available. However, its mechanism is presumed to be analogous to that of its parent compound, beclomethasone dipropionate (BDP). BDP is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP).^{[7][8]} 17-BMP is a potent agonist of the glucocorticoid receptor (GR).^[9]

The binding of 17-BMP to the cytoplasmic GR induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex modulates gene transcription by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.^[10] This transactivation and transrepression activity is the basis for the anti-inflammatory, immunosuppressive, and vasoconstrictive effects of glucocorticoids.^[10]

Glucocorticoid Receptor Signaling Pathway

Caption: General signaling pathway of glucocorticoids, the presumed mechanism for 2-Bromo-BDP.

Experimental Protocols

Synthesis and Purification

The synthesis of **2-Bromo-beclomethasone dipropionate** involves the electrophilic bromination of beclomethasone dipropionate at the C-2 position.^[3] A detailed protocol, based on a 1988 Glaxo report, for its isolation and purification is as follows:

Objective: To isolate and purify **2-Bromo-beclomethasone dipropionate** from the mother liquor of beclomethasone dipropionate crystallization.

Materials:

- Mother liquor from the first crystallization of beclomethasone dipropionate.
- Hexane (HPLC grade).

- Ethyl acetate (HPLC grade).
- Silica gel for flash column chromatography.
- Pressurized nitrogen gas.

Procedure:

- Preparation: Obtain the mother liquor from a 10 g batch of beclomethasone dipropionate crystallization.
- Dissolution: Dissolve the residue from the mother liquor in a hexane:ethyl acetate solvent mixture with a volume-to-volume ratio of 8:1.[\[1\]](#)
- Chromatography Setup: Pack a flash chromatography column with silica gel and equilibrate it with the hexane:ethyl acetate (8:1 v/v) mobile phase.
- Elution: Load the dissolved sample onto the column and elute the compounds using the same mobile phase, applying nitrogen pressure at 20 psi to facilitate the separation.[\[1\]](#)
- Fraction Collection: Collect fractions as they elute from the column.
- Repetition and Pooling: Repeat the procedure for other batches to accumulate a sufficient amount of the brominated compound. Combine the fractions containing the target compound.
- Re-fractionation: Further purify the combined fractions on a fresh silica gel column to isolate the desired product with higher purity.[\[1\]](#)
- Crystallization: Recrystallize the purified fraction from a hexane:ethyl acetate mixture (3:1 v/v) to obtain crystalline **2-Bromo-beclomethasone dipropionate**.[\[1\]](#)

Analytical Characterization (Representative HPLC Method)

While a specific, validated HPLC method for **2-Bromo-beclomethasone dipropionate** is not published, the following protocol for beclomethasone dipropionate and its impurities can be

adapted for its analysis and quantification.

Objective: To determine the purity and concentration of **2-Bromo-beclomethasone dipropionate** using a stability-indicating RP-HPLC method.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

- Methanol (HPLC grade).
- Water (HPLC grade).
- Acetonitrile (HPLC grade).
- Ammonium Acetate buffer (1 mM).

Chromatographic Conditions:

- Mobile Phase: Acetonitrile and 1 mM ammonium acetate buffer (90:10 v/v).[\[11\]](#)
- Flow Rate: 1.0 mL/min.[\[11\]](#)
- Detection Wavelength: 223 nm or 254 nm.[\[11\]](#)
- Column Temperature: Ambient.
- Injection Volume: 20 µL.

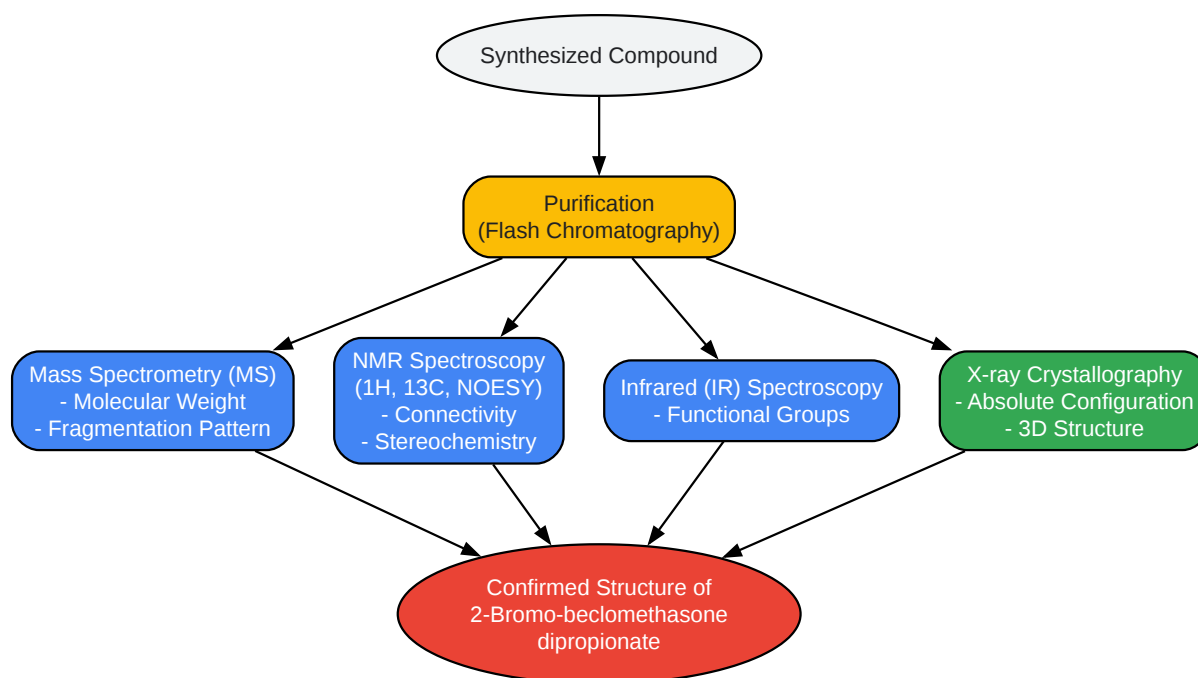
Procedure:

- Standard Preparation: Prepare a stock solution of **2-Bromo-beclomethasone dipropionate** reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 5-30 µg/ml).

- Sample Preparation: Accurately weigh and dissolve the sample containing **2-Bromo-beclomethasone dipropionate** in methanol. Dilute with the mobile phase to a concentration within the calibration range.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the peak for **2-Bromo-beclomethasone dipropionate** based on its retention time compared to the standard. Calculate the concentration and purity based on the peak area and the calibration curve.

Structural Elucidation Workflow

The structural confirmation of **2-Bromo-beclomethasone dipropionate** relies on a combination of spectroscopic and crystallographic techniques.



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Caption: Workflow for the structural confirmation of **2-Bromo-beclomethasone dipropionate**.

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